![molecular formula C14H24N2 B1380661 {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine CAS No. 1465573-99-2](/img/structure/B1380661.png)
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.36 g/mol . It is also known by its IUPAC name, 1-(4-isobutylphenyl)-N1,N1-dimethylethane-1,2-diamine . This compound is a derivative of phenylethylamine and is characterized by the presence of an amino group and a dimethylamine group attached to a phenyl ring substituted with an isobutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-isobutylbenzaldehyde with nitroethane to form 4-isobutyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 4-isobutylphenethylamine. The final step involves the N,N-dimethylation of 4-isobutylphenethylamine using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation and crystallization to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines.
Applications De Recherche Scientifique
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylamine: A parent compound with a similar structure but lacking the dimethylamine group.
Amphetamine: A stimulant with a similar phenylethylamine backbone but different substituents.
Methamphetamine: A potent central nervous system stimulant with structural similarities.
Uniqueness
{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a dimethylamine group makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
N,N-dimethyl-1-[4-(2-methylpropyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(2)9-12-5-7-13(8-6-12)14(10-15)16(3)4/h5-8,11,14H,9-10,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMFIEQKFTVCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


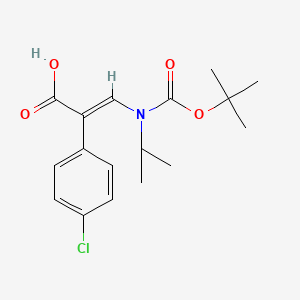
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)
![tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B1380587.png)
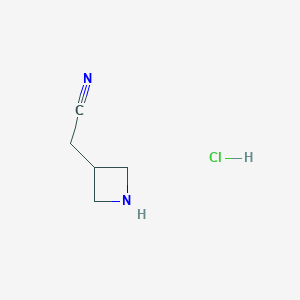
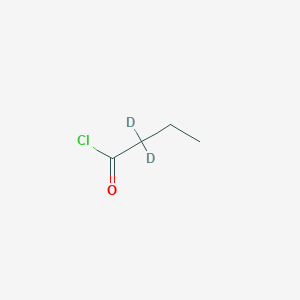

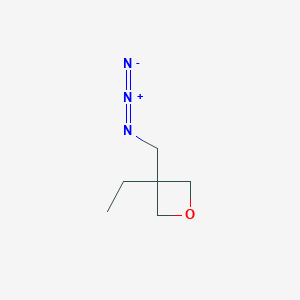
![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)

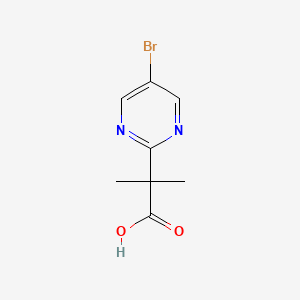
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
